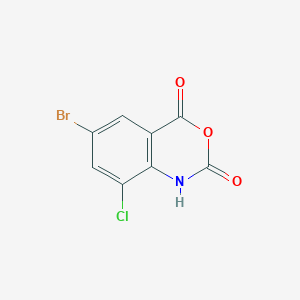
5-Bromo-3-chloroisatoic anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-3-chloroisatoic anhydride, also known as 6-bromo-8-chloro-1H-3,1-benzoxazine-2,4-dione, is a chemical compound with the molecular formula C8H3BrClNO3 . It has a molecular weight of 276.47 .
Molecular Structure Analysis
The InChI code for 5-Bromo-3-chloroisatoic anhydride is 1S/C8H3BrClNO3/c9-5-2-3 (10)1-4-6 (5)11-8 (13)14-7 (4)12/h1-2H, (H,11,13) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
5-Bromo-3-chloroisatoic anhydride is a solid at 20 degrees Celsius . It should be stored under inert gas and is sensitive to moisture .Applications De Recherche Scientifique
1. Catalysis in Organic Synthesis
5-Bromo-3-chloroisatoic anhydride has been utilized in catalytic processes, particularly in the selective amination of polyhalopyridines. For example, Ji, Li, and Bunnelle (2003) demonstrated its use in a palladium-Xantphos complex catalyzed process, achieving high yields and chemoselectivity (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
2. Precursors in Organic and Coordination Chemistry
5-Bromo-3-chloroisatoic anhydride acts as a versatile precursor in the synthesis of organic compounds. Wang et al. (2006) described its use in the halomethylation of salicylaldehydes, serving as a convenient method for attaching functional arms for further applications in organic and coordination chemistry (Qiang Wang et al., 2006).
3. Use in Electrophilic Substitution Reactions
The compound is also significant in electrophilic substitution reactions. Ganguly, De, and Dutta (2005) explored its use in the regioselective nuclear bromination of activated aromatic and heteroaromatic compounds, highlighting its importance in pharmaceuticals, agrochemicals, and as synthetic intermediates (N. Ganguly, P. De, & Sanjoy Dutta, 2005).
4. Bond Activation and Catalysis
In the realm of bond activation and catalysis, 5-Bromo-3-chloroisatoic anhydride has found application in ruthenium pincer complexes. Gunanathan and Milstein (2014) discussed its role in activation reactions, including C−H or heteroatom−H bond activation, which are crucial in various catalytic processes (C. Gunanathan & D. Milstein, 2014).
5. Synthesis of Heterocyclic Compounds
Martins et al. (2013) explored 5-Bromo-3-chloroisatoic anhydride as a precursor in the synthesis of various heterocyclic compounds, demonstrating its utility in creating complex organic molecules (M. Martins et al., 2013).
Safety and Hazards
5-Bromo-3-chloroisatoic anhydride can cause skin irritation and serious eye irritation . It may also cause respiratory irritation and may damage fertility or the unborn child . Safety measures include wearing protective gloves, eye protection, face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Propriétés
IUPAC Name |
6-bromo-8-chloro-1H-3,1-benzoxazine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClNO3/c9-3-1-4-6(5(10)2-3)11-8(13)14-7(4)12/h1-2H,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPSRKUREIYATA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)OC(=O)N2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-chloroisatoic anhydride | |
CAS RN |
1006619-82-4 |
Source


|
| Record name | 5-Bromo-3-chloroisatoic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-Methyl-2-oxo-1,3-oxazolidin-4-yl)methyl]but-2-ynamide](/img/structure/B2882530.png)
![(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2882531.png)

![methyl 3-(2,6-dichlorophenyl)-5-[1-(2,4-dichlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1,2-oxazole-4-carboxylate](/img/structure/B2882534.png)
![2-(4-fluorophenyl)-5-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2882535.png)
![N-[6-(morpholin-4-yl)pyridin-3-yl]-4-(prop-2-enamido)benzamide](/img/structure/B2882538.png)
![N-(4-cyanothian-4-yl)-4-[(diethylamino)methyl]benzamide](/img/structure/B2882539.png)
![2-[4-(2-Chloropyridine-3-carbonyl)piperazin-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2882540.png)

![[1-(4-Bromopyrazol-1-yl)cyclopropyl]methanol](/img/structure/B2882544.png)

![1,1-Difluorospiro[2.5]octane-6-carboxylic acid](/img/structure/B2882546.png)